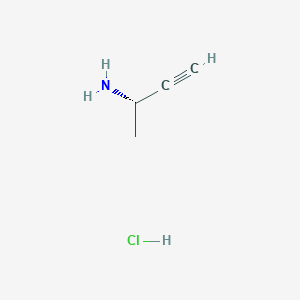

(S)-But-3-yn-2-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-but-3-yn-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N.ClH/c1-3-4(2)5;/h1,4H,5H2,2H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJBFJIMQKWSDK-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C#C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-But-3-yn-2-amine Hydrochloride: A Key Chiral Building Block

Abstract: (S)-But-3-yn-2-amine hydrochloride is a valuable chiral propargylamine that serves as a critical intermediate in synthetic organic chemistry and drug discovery. Its unique structural combination of a stereogenic center, a terminal alkyne, and a primary amine makes it a versatile precursor for constructing complex, nitrogen-containing molecules with high enantiopurity. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and applications, with a focus on the practical insights required by researchers and drug development professionals.

Introduction: The Strategic Importance of Chiral Propargylamines

Chiral amines are ubiquitous scaffolds in pharmaceuticals and bioactive natural products. Among them, propargylamines—compounds containing both an amine and an alkyne functional group—have gained significant prominence as versatile building blocks.[1][2] The alkyne moiety can participate in a wide array of transformations, including cycloadditions, cross-coupling reactions (such as the Sonogashira coupling), and nucleophilic additions, enabling the rapid elaboration of molecular complexity.[3]

(S)-But-3-yn-2-amine, in particular, offers a simple yet powerful chassis for asymmetric synthesis. The presence of a defined stereocenter adjacent to the reactive propargyl group allows for the diastereoselective construction of new chiral centers, making it a sought-after intermediate in the synthesis of nitrogen heterocycles and other key pharmacophores.[4][5] This guide will delve into the core technical data and methodologies associated with its hydrochloride salt, the common form for storage and handling due to its increased stability and crystallinity over the free base.

Physicochemical and Structural Properties

This compound is a solid at room temperature. As with many amine hydrochlorides, it is hygroscopic and moisture-sensitive, necessitating storage under an inert atmosphere.[6]

Structural Representation

The fundamental structure consists of a four-carbon chain with a terminal alkyne, a primary amine at the C-2 position, and a methyl group. The "(S)" designation defines the absolute stereochemistry at the chiral C-2 center.

Caption: Structure of this compound.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 42105-26-0 | [7] |

| Molecular Formula | C₄H₈ClN | [8] |

| Molecular Weight | 105.57 g/mol | [7][8] |

| Appearance | Solid | |

| Storage Conditions | 4°C, Protect from light, Store under nitrogen | |

| Sensitivity | Moisture sensitive | [6] |

Spectroscopic Profile

Detailed spectroscopic data is paramount for confirming the identity and purity of the compound during synthesis and subsequent reactions. While a comprehensive public database entry for the hydrochloride salt is sparse, the expected spectral characteristics can be inferred from the structure and data on the free amine and related compounds.

-

¹H NMR (Proton NMR): The spectrum would be expected to show a quartet for the proton at the C2 chiral center, a doublet for the C1 methyl protons, a singlet or doublet for the terminal alkyne proton at C4, and a broad singlet for the ammonium protons. The coupling between the C2 and C4 protons across the alkyne (long-range coupling) would be small.

-

¹³C NMR (Carbon NMR): Distinct signals are expected for the four carbon atoms. The alkyne carbons (C3 and C4) would appear in the characteristic region of ~70-90 ppm, while the chiral C2 carbon and the C1 methyl carbon would be found in the aliphatic region.

-

IR (Infrared) Spectroscopy: Key vibrational modes would include a sharp, weak peak around 3300 cm⁻¹ for the C≡C-H stretch, a peak in the 2100-2260 cm⁻¹ region for the C≡C triple bond stretch, and broad absorptions in the 2400-3200 cm⁻¹ range characteristic of the ammonium (NH₃⁺) group.

-

Mass Spectrometry (MS): In ESI+ mode, the spectrum would show the molecular ion for the free base [M-Cl]⁺ at m/z 69.0578 (as C₄H₇N).[9]

Synthesis and Handling

Asymmetric Synthesis Protocol

The most reliable method for producing enantiomerically pure (S)-But-3-yn-2-amine is through the asymmetric reduction of the corresponding ketone, 3-butyn-2-one. The Noyori asymmetric transfer hydrogenation is a well-established and highly effective method for this transformation.[10][11]

Workflow: Asymmetric Synthesis of (S)-But-3-yn-2-ol

Caption: Synthetic workflow from ketone to hydrochloride salt.

Detailed Experimental Protocol (Adapted from related procedures[11][12]):

-

Asymmetric Reduction: To a solution of 3-butyn-2-one in a 5:2 mixture of formic acid and triethylamine, add a catalytic amount (~0.1 mol%) of the appropriate (R,R)-Noyori Ru(II) catalyst. Stir the reaction at room temperature until complete conversion is observed by TLC or GC. Work up the reaction by quenching with aqueous sodium bicarbonate and extracting with an organic solvent (e.g., diethyl ether). Purify by column chromatography to yield (S)-but-3-yn-2-ol.

-

Causality: The use of the Noyori catalyst with a specific chirality ((R,R) in this case) directs the hydride attack to one face of the prochiral ketone, establishing the (S) stereocenter with high enantiomeric excess.

-

-

Conversion to Amine (via Azide):

-

Dissolve the (S)-but-3-yn-2-ol in dichloromethane and cool to 0 °C. Add triethylamine followed by dropwise addition of methanesulfonyl chloride (MsCl). Stir until the alcohol is fully consumed.

-

Work up the reaction to isolate the crude mesylate. Without extensive purification, dissolve the mesylate in DMF and add sodium azide (NaN₃). Heat the reaction to facilitate the Sₙ2 displacement of the mesylate by the azide.

-

After aqueous workup, the resulting (S)-4-azidobut-1-yne is reduced. A common method is hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst, or chemical reduction with a reagent like lithium aluminum hydride (LiAlH₄).

-

Justification: This three-step sequence (mesylation, azide displacement, reduction) is a standard and reliable method for converting a chiral alcohol to a primary amine with inversion of stereochemistry at the chiral center. To obtain the (S)-amine, one would start with the (R)-alcohol. Alternatively, a Mitsunobu reaction followed by reduction can achieve the conversion with retention of configuration.

-

-

Hydrochloride Salt Formation: Dissolve the purified (S)-But-3-yn-2-amine free base in a minimal amount of anhydrous diethyl ether. To this solution, add a stoichiometric amount of a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold anhydrous ether, and dry under vacuum.[12]

-

Trustworthiness: This is a standard, high-yielding method for forming amine hydrochlorides. The precipitation of the salt from a non-polar solvent ensures high purity and easy isolation.

-

Safety and Handling

This compound and its free base should be handled with care in a well-ventilated fume hood. The free amine is classified as harmful if swallowed and may cause an allergic skin reaction.[9] General precautions for handling similar amine hydrochlorides should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[13]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[14] Keep away from moisture and strong oxidizing agents.[14]

-

First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If ingested, rinse mouth and seek immediate medical attention.[13]

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the orthogonal reactivity of its amine and alkyne functionalities. The amine can be protected (e.g., as a Boc-carbamate) to allow for selective reactions at the alkyne, or it can be used directly as a nucleophile.[15][16]

Key Reactions:

-

N-Functionalization: The primary amine can be readily acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents. This is a foundational step in building more complex molecular scaffolds.

-

A³ Coupling (Aldehyde-Alkyne-Amine): While this compound is a product of an A³-type synthesis, its N-protected form can act as the alkyne component in subsequent multi-component reactions, demonstrating its role as a versatile building block.[1]

-

Click Chemistry: The terminal alkyne is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allowing for the efficient and regioselective formation of 1,2,3-triazoles to link molecular fragments.

-

Cyclization Reactions: Propargylamines are key precursors for synthesizing a vast range of nitrogen-containing heterocycles like pyrroles and pyridines, which are privileged structures in medicinal chemistry.[2]

Logical Workflow in Drug Discovery

Caption: Strategic use of (S)-But-3-yn-2-amine in synthesis.

This strategic workflow highlights how the compound can be used to first build a core molecular scaffold via reactions at the alkyne, followed by diversification at the amine functionality, which is a common and powerful strategy in creating libraries of compounds for biological screening.[17]

Conclusion

This compound is more than just a simple chemical; it is a strategic tool for the modern synthetic chemist. Its stereodefined structure and dual functionality provide a reliable and versatile entry point into the synthesis of complex chiral molecules. The robust methods for its synthesis and the predictable reactivity of its functional groups ensure its continued importance in academic research and as a key building block in the pharmaceutical industry's quest for novel therapeutics. Understanding its properties, synthesis, and handling is essential for any scientist looking to leverage the power of chiral propargylamines in their work.

References

-

PubChem. But-3-en-2-amine hydrochloride. National Center for Biotechnology Information.

-

Zhang, W., et al. (2020). Chiral α-tertiary propargylamines via ACPA. Nature Chemistry.

-

Feng, F.-F., et al. (2019). Chiral β-Keto Propargylamine Synthesis via Enantioselective Mannich Reaction of Enamides with C-Alkynyl N-Boc N,O-Acetals. Organic Letters.

-

Fisher Scientific. (2013). Safety Data Sheet - 3-Buten-1-amine.

-

Sigma-Aldrich. (2024). Safety Data Sheet - Product 90780.

-

TCI Chemicals. (2025). Safety Data Sheet - 3-Butyn-1-amine Hydrochloride.

-

PubChem. But-3-yn-2-amine. National Center for Biotechnology Information.

-

Manjaly, L. J., & G, L. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances.

-

ChemScene. This compound.

-

Sigma-Aldrich. But-3-yn-2-amine hydrochloride | 42105-26-0.

-

Periasamy, M., et al. (2015). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Omega.

-

Vitale, F., et al. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews.

-

Labsolu. But-3-yn-2-amine hydrochloride.

-

Marshall, J. A., & Eidam, P. (2007). PREPARATION OF (S)-4-TRISOPROPYLSILYL-3-BUTYN-2-OL. Organic Syntheses.

-

Campbell, K. N., et al. (1946). tert-BUTYLAMINE. Organic Syntheses.

-

Sigma-Aldrich. But-3-yn-2-amine hydrochloride | 42105-26-0.

-

Marshall, J. A., et al. (2006). (R)- and (S)-4-TIPS-3-butyn-2-ol. Useful precursors of chiral allenylzinc and indium reagents. Journal of Organic Chemistry.

-

Shafi, S. S., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. ResearchGate.

-

Reddy, G. S., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances.

-

ATB (Automated Topology Builder). (2R)-3-Butyn-2-amine.

-

Mykhailiuk, P. K. (2018). Design, synthesis and application of novel bicyclic amines in drug discovery. Enamine.

Sources

- 1. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Chiral β-Keto Propargylamine Synthesis via Enantioselective Mannich Reaction of Enamides with C-Alkynyl N-Boc N,O-Acetals [organic-chemistry.org]

- 6. labsolu.ca [labsolu.ca]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. But-3-yn-2-amine | C4H7N | CID 10290734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. (R)- and (S)-4-TIPS-3-butyn-2-ol. Useful precursors of chiral allenylzinc and indium reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. researchgate.net [researchgate.net]

- 16. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mykhailiukchem.org [mykhailiukchem.org]

An In-depth Technical Guide to the Structure Elucidation of (S)-But-3-yn-2-amine Hydrochloride

Executive Summary

(S)-But-3-yn-2-amine hydrochloride is a chiral building block of significant interest in medicinal chemistry and organic synthesis due to the presence of a stereocenter and a reactive terminal alkyne. The precise and unambiguous confirmation of its three-dimensional structure is paramount for its application in stereospecific synthesis and drug development, where enantiomeric purity directly impacts biological activity and safety. This guide provides a comprehensive, field-proven framework for the complete structure elucidation of this molecule. We move beyond a simple checklist of techniques, instead detailing a logical, self-validating workflow that integrates Mass Spectrometry, Infrared and NMR Spectroscopy, and chiroptical methods. The causality behind each experimental choice is explained, ensuring that each piece of data synergistically contributes to the final, unequivocal structural assignment.

The Strategic Workflow: A Multi-Modal Approach

The elucidation of a chiral molecule like this compound is a process of systematic inquiry. We must confirm not only its elemental composition and atomic connectivity (constitution) but also its precise three-dimensional arrangement (configuration). Our strategy is built on a foundation of orthogonal techniques, where the results of one method validate and complement the others.

Caption: Overall workflow for the structure elucidation of (S)-But-3-yn-2-amine HCl.

Foundational Analysis: Confirming Identity and Purity

Before delving into complex structural details, we must confirm the molecular formula and the presence of the expected functional groups. This phase establishes the fundamental identity of the compound.

Mass Spectrometry (MS)

Causality: High-Resolution Mass Spectrometry (HRMS) is the definitive method for determining the exact mass of the parent ion, which allows for the unambiguous calculation of its molecular formula. The fragmentation pattern provides corroborating evidence for the proposed structure.

Expected Results:

-

Molecular Formula: C₄H₇N (free base).[1]

-

Molecular Weight: 69.0578 g/mol (free base), 105.57 g/mol (hydrochloride salt).[2][3]

-

Nitrogen Rule: As a compound with a single nitrogen atom, the free base will exhibit an odd-numbered molecular ion peak (m/z = 69).[4][5]

-

Key Fragmentation: The dominant fragmentation pathway for alkylamines is alpha-cleavage, breaking the C-C bond adjacent to the nitrogen.[5] For but-3-yn-2-amine, this would involve the loss of a methyl radical (•CH₃) to yield a resonance-stabilized cation at m/z = 54.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and powerful technique for identifying specific functional groups based on their characteristic vibrational frequencies. For our target molecule, we expect to see clear signatures for the terminal alkyne and the primary amine hydrochloride salt.

Expected Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3300 | Strong, Sharp | ≡C-H Stretch | A hallmark of a terminal alkyne.[6][7] |

| 2800-3100 | Broad, Strong | N⁺-H Stretch | The ammonium salt broadens and shifts the N-H stretching vibrations. |

| ~2100 | Weak, Sharp | C≡C Stretch | This stretch is often weak due to the low change in dipole moment.[6][8] |

| 1500-1600 | Medium | N-H Bend | Asymmetric bending of the -NH₃⁺ group. |

Constitutional Elucidation: Mapping the Atomic Connectivity via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of constitutional analysis, providing detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms.

Caption: Logic map for integrating NMR data to confirm the molecular backbone.

¹H and ¹³C NMR Spectroscopy

Causality: One-dimensional NMR spectra identify the unique proton and carbon environments in the molecule. The chemical shifts indicate the electronic environment, integration (for ¹H) gives the relative number of protons, and splitting patterns (multiplicity) reveal adjacent protons.

Predicted Spectroscopic Data:

| Assignment | ¹H δ (ppm, predicted) | ¹H Multiplicity | ¹³C δ (ppm, predicted) | Rationale |

| C1-H (≡C-H) | ~2.5 - 3.1 | Doublet | ~80-85 | The terminal alkyne proton is deshielded compared to alkanes but shielded relative to alkenes.[6][9] It shows long-range coupling to the methine proton (H꜀). |

| C2 (-C≡) | - | - | ~70-75 | The internal sp-hybridized carbon.[9] |

| C3-H (-CH-) | ~3.5 - 4.0 | Quartet | ~40-45 | This methine proton is deshielded by the adjacent ammonium group. It is split by the three methyl protons (Hₑ). |

| C4-H₃ (-CH₃) | ~1.4 - 1.6 | Doublet | ~18-22 | The methyl protons are split by the adjacent methine proton (H꜀). |

| -NH₃⁺ | ~8.0 - 9.0 | Broad Singlet | - | Protons on nitrogen are exchangeable and often appear as a broad signal. Its chemical shift is highly dependent on solvent and concentration. |

2D NMR (COSY & HSQC)

Causality: 2D NMR experiments are essential for definitively proving atomic connectivity, removing any ambiguity from 1D spectra.

-

COSY (Correlation Spectroscopy): Maps all proton-proton (J-coupling) interactions. We expect a strong cross-peak between the methine proton (C3-H) and the methyl protons (C4-H₃), confirming the ethylamine fragment. A weaker, long-range correlation may be visible between the methine proton and the terminal alkyne proton.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This experiment will unequivocally link the proton assignments to the carbon assignments, confirming the entire C-H framework in a single, self-validating experiment.

Stereochemical Determination: Assigning the (S)-Configuration

This is the most critical phase for this specific molecule. We must confirm not only that the sample is chiral and enantiomerically enriched but also determine its absolute configuration.

Polarimetry

Causality: Polarimetry measures the rotation of plane-polarized light by a chiral molecule in solution. A non-zero specific rotation confirms that the sample is not a racemic (50:50) mixture.[10][11] The sign of the rotation (+ or -) is a physical characteristic of the specific enantiomer under the measured conditions.

Protocol:

-

Prepare a solution of this compound of a precisely known concentration (c, in g/mL) in a suitable solvent (e.g., methanol).

-

Calibrate the polarimeter with a solvent blank.

-

Fill a sample cell of a known path length (l, in dm) with the solution.

-

Measure the observed rotation (α) at a specific temperature (T) and wavelength (D-line of a sodium lamp, 589 nm).

-

Calculate the specific rotation [α] using the formula: [α]ᵀᴰ = α / (c × l) .

-

A non-zero value confirms optical activity. The result should be compared to literature values for the (S)-enantiomer if available.

Chiral High-Performance Liquid Chromatography (HPLC)

Causality: Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) or enantiomeric purity of a sample.[12] By using a chiral stationary phase (CSP), the two enantiomers interact differently, leading to different retention times and thus separation.[13]

Protocol:

-

Column Selection: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for separating chiral amines.[12]

-

Mobile Phase: A typical mobile phase would be a mixture of a nonpolar solvent like hexane and an alcohol modifier like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.[12]

-

Method Development:

-

Inject a racemic standard of but-3-yn-2-amine hydrochloride to establish the retention times of both the (R) and (S) enantiomers.

-

Optimize the mobile phase composition to achieve baseline separation (Resolution > 1.5).

-

-

Sample Analysis:

-

Inject the sample of this compound under the optimized conditions.

-

Integrate the peak areas for both enantiomers.

-

-

Calculation:

-

% e.e. = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100

-

A result of >99% e.e. would confirm high enantiomeric purity.

-

Synthesis of Data: The Final Verdict

-

Elemental Analysis and HRMS confirm the molecular formula C₄H₈ClN.

-

FTIR confirms the presence of a primary ammonium salt and a terminal alkyne.

-

¹H, ¹³C, COSY, and HSQC NMR data collectively and unequivocally confirm the connectivity of but-3-yn-2-amine.

-

Polarimetry shows a non-zero optical rotation, proving the sample is chiral.

-

Chiral HPLC quantifies the enantiomeric excess, confirming high purity, and by comparison with a standard, assigns the major peak as the (S)-enantiomer.

This multi-faceted, self-validating approach provides an unshakeable foundation for the structural and stereochemical assignment of this compound, meeting the rigorous standards required for research and drug development.

References

-

Lodevico, R. G., Bobbitt, D. R., & Edkins, T. J. (1997). Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection. Talanta, 44(8), 1353–1363. [Link]

-

Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. [Link]

-

OChemTutor. (2021). Lec7 - Polarimetry, Enantiomeric Excess and Observed Rotation. YouTube. [Link]

-

University of Bath. Determination of enantiomeric excess. [Link]

-

PubChem. (n.d.). But-3-en-2-amine hydrochloride. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2020). Functional Groups and IR Tables. [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. [Link]

-

JoVE. (2023). Structure of Amines. [Link]

-

Chemistry LibreTexts. (2019). Polarimetry. [Link]

-

OpenOChem Learn. (n.d.). Alkynes. [Link]

-

PubChem. (n.d.). But-3-yn-2-amine. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]

-

ResearchGate. (n.d.). Chemical structures of chiral amines used in this study. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkynes. [Link]

-

ResearchGate. (n.d.). Analysis of Amine Drugs Dissolved in Methanol by High-Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC-Orbitrap. [Link]

-

PubMed Central. (2025). Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. [Link]

-

OChemTutor. (2021). Lec15 - IR Spectra of Alkynes and Nitriles. YouTube. [Link]

-

PubMed. (2004). Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry Through Charge Derivatization. [Link]

-

ResearchGate. (n.d.). Chiral HPLC resolution of racemic compound (±)-2 into pure enantiomers. [Link]

-

ATB. (n.d.). (2R)-3-Butyn-2-amine. [Link]

-

NIST. (n.d.). 3-Butyn-2-amine, 2-methyl-. [Link]

-

ACS Publications. (1996). Synthesis and Structural Characterization of Chiral Amine Alcohol Complexes of Aluminum. Organometallics. [Link]

-

YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. [Link]

-

PubChem. (n.d.). (2S)-But-3-yn-2-amine. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). (S)-But-3-EN-2-amine. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Differentiation of Chiral Compounds Using NMR Spectroscopy. [Link]

-

Future4200. (n.d.). Chapter 11 - Amines. [Link]

-

NIST. (n.d.). 3-Butyn-2-one. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

PubMed Central. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]

-

Wiley Online Library. (2012). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. [Link]

-

Organic Syntheses. (n.d.). tert-BUTYLAMINE. [Link]

Sources

- 1. But-3-yn-2-amine | C4H7N | CID 10290734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. chemscene.com [chemscene.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Alkynes | OpenOChem Learn [learn.openochem.org]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. yakhak.org [yakhak.org]

(S)-But-3-yn-2-amine Hydrochloride: A Comprehensive Technical Guide for Drug Discovery and Development

Foreword

(S)-But-3-yn-2-amine hydrochloride has emerged as a pivotal chiral building block in contemporary medicinal chemistry. Its unique structural features, combining a chiral secondary amine with a terminal alkyne, render it an invaluable synthon for the construction of complex molecular architectures, particularly in the realm of targeted therapies. This guide provides an in-depth exploration of its chemical and physical properties, enantioselective synthesis, analytical characterization, and its burgeoning applications in drug discovery, with a particular focus on the development of next-generation kinase inhibitors.

Physicochemical Properties and Molecular Identification

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthesis and formulation.

Molecular Structure and Weight

The molecular structure of this compound incorporates a stereogenic center at the C-2 position, conferring chirality to the molecule. The hydrochloride salt form enhances its stability and handling characteristics.

| Property | Value | Source |

| Chemical Name | (2S)-but-3-yn-2-amine hydrochloride | IUPAC |

| Molecular Formula | C₄H₈ClN | |

| Molecular Weight | 105.57 g/mol | |

| CAS Number | 42105-26-0 | |

| Canonical SMILES | CN.Cl |

Physical Properties

This compound is a solid at room temperature. While specific solubility data is not extensively published, its salt form suggests moderate to good solubility in polar protic solvents such as water, methanol, and ethanol. The free base, (S)-But-3-yn-2-amine, is a liquid with a boiling point of approximately 132.4°C. The hydrochloride salt is expected to have a significantly higher melting point. For a related compound, but-3-yn-1-amine hydrochloride, a melting point of 222 °C has been reported, which can serve as a preliminary reference point[1].

Spectroscopic and Analytical Characterization

Unambiguous characterization of this compound is crucial for quality control and to ensure its suitability for downstream applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound.

-

¹H NMR: The proton spectrum is expected to show distinct signals for the methine proton at the chiral center, the methyl protons, the acetylenic proton, and the amine protons. The amine protons will appear as a broad signal and their chemical shift is concentration-dependent. The addition of D₂O will lead to the disappearance of the amine proton signal due to deuterium exchange[2]. The protons on the carbon adjacent to the nitrogen are expected to appear in the range of 2.3-3.0 ppm[2].

-

¹³C NMR: The carbon spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule. The acetylenic carbons will have characteristic chemical shifts, with the terminal alkyne carbon appearing at a lower field than the internal one.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching: As a primary amine salt, two bands are expected in the 3400-3250 cm⁻¹ region due to asymmetric and symmetric stretching vibrations[3].

-

C≡C-H stretching: A sharp, characteristic peak around 3300 cm⁻¹ indicates the presence of the terminal alkyne.

-

C≡C stretching: A weaker absorption is expected in the 2100-2140 cm⁻¹ region.

-

N-H bending: A band in the 1650-1580 cm⁻¹ region is characteristic of a primary amine[3].

-

C-N stretching: This absorption is typically found in the 1250–1020 cm⁻¹ range for aliphatic amines[3].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For the free base, (S)-But-3-yn-2-amine, the molecular ion peak [M]⁺ would be observed at m/z 69.11[4]. A characteristic fragmentation pattern for aliphatic amines involves the cleavage of the C-C bond adjacent to the nitrogen atom[5].

Enantioselective Synthesis

The synthesis of enantiomerically pure (S)-But-3-yn-2-amine is of paramount importance for its application in pharmaceuticals. A common and effective strategy involves the asymmetric reduction of a prochiral precursor, but-3-yn-2-one.

Asymmetric Reductive Amination of But-3-yn-2-one

One of the most direct routes to chiral propargylamines is through the asymmetric reductive amination of the corresponding ketone.

Protocol: Enantioselective Reductive Amination

-

Imine Formation: But-3-yn-2-one is condensed with a suitable amine source, such as ammonia or a chiral auxiliary like (R)-α-methylbenzylamine, to form the corresponding prochiral imine. This step is often acid-catalyzed.

-

Asymmetric Reduction: The imine is then reduced enantioselectively using a chiral catalyst and a suitable reducing agent. A variety of catalytic systems have been developed for this purpose, including those based on rhodium, ruthenium, and iridium with chiral phosphine ligands like BINAP[6]. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.

-

Purification and Salt Formation: The resulting (S)-But-3-yn-2-amine is purified by distillation or chromatography. Subsequent treatment with hydrochloric acid in an appropriate solvent (e.g., diethyl ether or isopropanol) yields the desired this compound.

The causality behind this experimental choice lies in the ability of the chiral catalyst to create a chiral environment around the imine, directing the hydride attack to one face of the C=N double bond preferentially, thus leading to the formation of one enantiomer in excess.

Applications in Drug Discovery

The unique bifunctionality of this compound makes it a highly sought-after building block in the synthesis of biologically active molecules, particularly in the development of targeted covalent inhibitors.

Building Block for Targeted Covalent Inhibitors (TCIs)

The terminal alkyne group of (S)-But-3-yn-2-amine serves as a "warhead" in targeted covalent inhibitors. This electrophilic moiety can form a covalent bond with a nucleophilic residue, typically a cysteine, in the active site of a target protein, leading to irreversible inhibition[1]. This mode of action can offer advantages in terms of potency and duration of action.

Synthesis of Kinase Inhibitors

Propargylamines are key structural motifs in a number of kinase inhibitors[7]. The amine group of (S)-But-3-yn-2-amine can be used to link the molecule to a larger pharmacophore that provides specificity for the target kinase, while the alkyne acts as the covalent warhead. This strategy has been successfully employed in the development of inhibitors for various kinases involved in cancer and inflammatory diseases.

Quality Control: Determination of Enantiomeric Purity

Ensuring the enantiomeric purity of this compound is a critical aspect of quality control, as the presence of the unwanted (R)-enantiomer can have different pharmacological or toxicological effects. Chiral chromatography is the most widely used technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

A validated chiral HPLC method is essential for the accurate determination of enantiomeric excess.

Illustrative HPLC Protocol:

-

Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for the separation of chiral amines[2].

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.

-

Detection: UV detection is commonly employed. If the chromophore is weak, derivatization with a UV-active agent may be necessary.

-

Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)[8].

Chiral Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC)

Chiral SFC and GC are also powerful techniques for the separation of enantiomers. SFC offers the advantages of faster analysis times and reduced solvent consumption[9]. Chiral GC often requires derivatization of the amine to a less polar and more volatile derivative[10].

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is known to be a skin sensitizer and may cause an allergic skin reaction. Therefore, the use of personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in drug discovery and development. Its unique combination of a chiral secondary amine and a reactive terminal alkyne makes it an ideal component for the synthesis of complex, biologically active molecules, particularly targeted covalent inhibitors. A thorough understanding of its properties, enantioselective synthesis, and analytical characterization, as outlined in this guide, is essential for its effective application in the quest for novel therapeutics.

References

-

PubChem. But-3-yn-2-amine. [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. [Link]

-

PubMed. Antioxidant properties of oxime 3-(phenylhydrazono) butan-2-one. [Link]

-

ResearchGate. The Ascension of Targeted Covalent Inhibitors. [Link]

-

ACS Publications. Synthesis and Reactivity of Propargylamines in Organic Chemistry. [Link]

-

LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

-

National Center for Biotechnology Information. Recent Advances in Covalent Drug Discovery. [Link]

-

University of Calgary. Enantioselective Reduction of Ketones. [Link]

-

Dhaka University Journal of Pharmaceutical Sciences. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]

-

ACS Omega. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. [Link]

-

National Center for Biotechnology Information. Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. [Link]

-

ResearchGate. A Validated Chiral LC Method for the Enantiomeric Separation of Galantamine. [Link]

-

University of Colorado Boulder. infrared spectrum of propylamine. [Link]

-

YouTube. Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. [Link]

-

National Center for Biotechnology Information. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. [Link]

-

National Center for Biotechnology Information. Metal-free multicomponent approach for the synthesis of propargylamine: a review. [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. [Link]

-

YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]

-

National Center for Biotechnology Information. Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. [Link]

-

Organic Chemistry Portal. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. [Link]

-

Doc Brown's Chemistry. mass spectrum of propan-2-amine. [Link]

-

MDPI. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. [Link]

-

PubChem. But-3-yn-2-amine. [Link]

-

ACS Publications. O2-Controlled Acid-Mediated Sulfenylation/Cyclization of Tethered Malononitriles and Sulfides toward Divergent Synthesis of Mono/Dithio-cyclopentenones. [Link]

-

UCLA Chemistry and Biochemistry. IR: amines. [Link]

-

PubChem. 3-Butyn-2-amine, 2-methyl-. [Link]

-

NIST WebBook. 3-Butyn-2-one. [Link]

Sources

- 1. Recent Advances in Covalent Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]

- 5. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. youtube.com [youtube.com]

- 8. dujps.com [dujps.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Butane-2,3-dionethiosemicarbazone: an oxime with antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of (S)-But-3-yn-2-amine Hydrochloride

An In-Depth Technical Guide to the Spectroscopic Profile of (S)-But-3-yn-2-amine Hydrochloride

(S)-But-3-yn-2-amine is a chiral propargylamine, a class of compounds of significant interest in medicinal chemistry and organic synthesis. The terminal alkyne and chiral amine functionalities make it a versatile building block for synthesizing a wide range of more complex molecules, including enzyme inhibitors and pharmaceutical intermediates. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it convenient for handling and for various applications in research and development.[1]

A thorough understanding of the spectroscopic characteristics of this compound is fundamental for its identification, purity assessment, and quality control. This guide provides a detailed analysis and interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretations are grounded in fundamental spectroscopic principles and data from analogous structures, offering a predictive but robust characterization.

Molecular Structure and Key Spectroscopic Features

To understand the spectroscopic data, it is essential to first visualize the molecular structure and identify the key functional groups that will give rise to characteristic signals.

Figure 1: Structure of this compound with atom numbering for NMR analysis.

The key structural features influencing the spectroscopic data are:

-

A secondary ammonium group (-NH₂⁺-): The protonation of the amine nitrogen significantly impacts the electronic environment of adjacent protons and carbons.

-

A chiral center (C2): This leads to specific stereochemical relationships and potentially complex NMR splitting patterns.

-

A terminal alkyne group (-C≡C-H): This functional group has highly characteristic signals in both IR and NMR spectroscopy.

-

An aliphatic methyl group (-CH₃): Provides a distinct signal in the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

Experimental Protocol: NMR Data Acquisition

A robust protocol for acquiring NMR data is crucial for ensuring spectral quality and reproducibility.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.6 mL of D₂O, DMSO-d₆, or CD₃OD). Deuterium oxide (D₂O) is an excellent choice as the acidic N-H protons will exchange with deuterium, causing their signal to disappear, which can be a useful diagnostic tool.[2]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[3]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 2-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like TMS or DSS.[3]

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum is predicted to show four distinct signals corresponding to the four unique proton environments in the molecule.

| Proton (Atom) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Assignment |

| H1 (-CH₃) | ~1.6 - 1.8 | Doublet (d) | JH1-H2 ≈ 7 Hz | Aliphatic methyl group, split by the single proton on the adjacent chiral center (H2). |

| H4 (≡C-H) | ~3.1 - 3.4 | Doublet (d) | JH4-H2 ≈ 2-3 Hz | Terminal alkyne proton, deshielded by the sp-hybridized carbon. Exhibits long-range coupling to H2. |

| H2 (-CH-) | ~4.0 - 4.3 | Doublet of Quartets (dq) | JH2-H1 ≈ 7 Hz, JH2-H4 ≈ 2-3 Hz | Methine proton on the chiral center, split into a quartet by the three H1 protons and further into a doublet by the long-range coupling to the H4 proton. Deshielded by the adjacent ammonium group. |

| -NH₂⁺ | ~8.5 - 9.5 | Broad singlet (br s) | None | Acidic ammonium protons. Signal is often broad due to quadrupole broadening and exchange. Will disappear upon D₂O shake.[4] |

Causality Behind Predictions: The protonation of the amine to an ammonium salt causes significant deshielding (downfield shift) of the adjacent protons (H2 and, to a lesser extent, H1). The chemical shift of the terminal alkyne proton (H4) is characteristic and typically appears in the 2-3 ppm range for neutral alkynes, but is shifted slightly downfield here due to the influence of the nearby electron-withdrawing ammonium group.[2] The splitting patterns are a direct consequence of the connectivity and the number of neighboring protons, as dictated by the n+1 rule.

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide complementary information, confirming the carbon backbone of the molecule.

| Carbon (Atom) | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C1 (-CH₃) | ~18 - 22 | Standard aliphatic methyl carbon, slightly deshielded by proximity to the ammonium group. |

| C2 (-CH-) | ~45 - 50 | Chiral carbon directly attached to the electron-withdrawing nitrogen, causing a significant downfield shift. |

| C4 (≡C -H) | ~75 - 80 | Terminal sp-hybridized carbon of the alkyne. |

| C3 (-C ≡) | ~80 - 85 | Internal sp-hybridized carbon of the alkyne. |

Causality Behind Predictions: The chemical shifts of the sp-hybridized alkyne carbons (C3 and C4) are highly characteristic. The carbon atom directly bonded to the nitrogen (C2) is significantly deshielded due to the inductive effect of the positively charged nitrogen atom.

Sources

(S)-But-3-yn-2-amine hydrochloride solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of (S)-But-3-yn-2-amine hydrochloride

Executive Summary

This compound is a chiral propargylamine derivative of significant interest as a versatile building block in medicinal chemistry and organic synthesis. Its structural motifs—a stereocenter, a primary amine, and a terminal alkyne—make it a valuable precursor for synthesizing complex molecular architectures and pharmacologically active agents. As with any chemical entity intended for research and development, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive technical framework for characterizing the solubility and stability of this compound. Rather than merely presenting data, this document serves as a methodological whitepaper, guiding researchers, scientists, and drug development professionals through the principles, experimental design, and analytical strategies required to generate a robust and reliable physicochemical profile. We will delve into the theoretical underpinnings of solubility and stability for amine hydrochlorides, provide detailed, field-proven experimental protocols, and discuss the development of stability-indicating analytical methods, all grounded in authoritative scientific principles and regulatory standards such as those from the International Council for Harmonisation (ICH).

Introduction to this compound

The utility of a synthetic building block is defined not only by its reactivity but also by its practicality in handling and formulation. The hydrochloride salt of (S)-But-3-yn-2-amine is the preferred form for laboratory use over its free base counterpart for several critical reasons. The reaction of the basic amine with hydrochloric acid forms an ionic salt, a strategy widely employed in pharmaceuticals to enhance aqueous solubility and improve bioavailability.[1][2][3] This salt form typically exhibits greater thermal stability, reduced volatility, and is often a crystalline solid, which simplifies handling, weighing, and storage compared to the potentially volatile and odorous free amine.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Structure |  (Illustrative) (Illustrative) | - |

| Molecular Formula | C₄H₈ClN | [4] |

| Molecular Weight | 105.56 g/mol | [4] |

| CAS Number | 42105-26-0 | [4] |

| Appearance | (Typically a white to off-white solid) | General knowledge |

| Known Sensitivities | Moisture sensitive | [4] |

Solubility Profile: A Methodological Approach

Solubility is a critical parameter that influences reaction kinetics, purification strategies, and, in a pharmaceutical context, dissolution and absorption. For an ionic compound like this compound, solubility is governed by the energy required to overcome the crystal lattice forces versus the energy gained from solvation.[5] Its ionic nature suggests high solubility in polar protic solvents like water, where ion-dipole interactions and hydrogen bonding can occur.[2][5]

Causality in Solvent Selection

The choice of solvents for characterization is not arbitrary; it is dictated by the anticipated applications of the compound. A standard panel should include solvents relevant to both organic synthesis and potential biopharmaceutical formulation.

-

Aqueous Media: Purified Water, Phosphate-Buffered Saline (PBS, pH 7.4). Essential for any biological or formulation-related work.

-

Polar Protic Solvents: Methanol, Ethanol. Common solvents for organic reactions and recrystallization.

-

Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF). Used to dissolve a wide range of compounds for screening and reaction setups.

-

Ethereal Solvents: Tetrahydrofuran (THF). Common in organic synthesis.

-

Non-polar Solvents: Toluene, Hexanes. Solubility is expected to be low, but this information is crucial for understanding partitioning behavior and selecting anti-solvents for crystallization.

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method, as recommended by regulatory bodies, remains the gold standard for determining thermodynamic equilibrium solubility. Its trustworthiness lies in allowing the system to reach a true equilibrium between the solid and dissolved states.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is critical to ensure saturation is achieved.

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C) for a defined period. A minimum of 24-48 hours is recommended to ensure equilibrium is reached. Preliminary experiments can determine the time required to reach a plateau in concentration.

-

Phase Separation: Cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid using centrifugation (e.g., 15 minutes at >10,000 x g) followed by careful filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid contaminating the sample with undissolved solid particles.

-

Quantification: Accurately dilute a known volume of the clear, saturated filtrate with an appropriate mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the solubility (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.

Data Presentation: Solubility Profile

Quantitative solubility data should be summarized for clear interpretation and comparison.

Table 2: Representative Solubility Data Table for this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |

| PBS (pH 7.4) | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |

| Ethanol | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |

| Methanol | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |

| DMSO | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |

| THF | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |

Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Assessment.

Stability Profile and Degradation Pathways

Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6] The objective is to identify potential degradation products, understand degradation pathways, and establish a re-test period or shelf life.

Predicted Degradation Pathways

The chemical structure of this compound suggests several potential routes of degradation that must be investigated.[7]

-

Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of imines, oximes, or other related products. The presence of oxygen, especially when catalyzed by trace metals, can accelerate this process.[7][8]

-

Reaction with Excipients or Impurities: The nucleophilic amine can react with carbonyl-containing impurities (e.g., aldehydes, ketones) to form Schiff bases.

-

Alkyne Reactivity: The terminal alkyne is a high-energy functional group. While generally stable, it can be susceptible to hydration (forming a ketone), oxidation, or polymerization under harsh conditions or in the presence of certain catalysts.[7][9]

-

Hygroscopicity and Hydrolysis: As noted by a supplier, the compound is moisture-sensitive.[4] While the C-N and C≡C bonds are generally stable to hydrolysis, absorbed water can impact the physical stability of the solid state (e.g., deliquescence) and potentially mediate other degradation reactions.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[10] The protocol involves subjecting the compound to conditions more severe than accelerated storage to intentionally induce degradation. This is a cornerstone of the principles outlined in ICH guideline Q1A(R2).[11]

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in an appropriate solvent system (e.g., water:acetonitrile 50:50). A control sample, protected from stress conditions, is analyzed alongside all stressed samples.

-

Acidic Hydrolysis: Add 0.1 M HCl to the sample solution. Heat at a controlled temperature (e.g., 60-80 °C) for a set period (e.g., 24 hours). Neutralize the sample before analysis.

-

Basic Hydrolysis: Add 0.1 M NaOH to the sample solution. Maintain at a controlled temperature (e.g., 60-80 °C) for a set period. Neutralize before analysis.

-

Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the sample solution. Keep at room temperature for a set period.

-

Thermal Degradation: Store both the solid material and a solution at elevated temperatures (e.g., 80 °C) in the dark.

-

Photostability: Expose the solid material and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.

The Goal of Stress Testing: The objective is not to completely destroy the molecule but to achieve a target degradation of 5-20%. This level of degradation is sufficient to produce and detect the primary degradation products without being obscured by secondary or tertiary breakdown products.

The Self-Validating System: Stability-Indicating Method Development

The results of the forced degradation study are used to develop a stability-indicating analytical method, typically a reverse-phase HPLC method. This method is considered "self-validating" because its ability to separate the parent peak from all degradation product peaks, as well as from any formulation excipients, proves its specificity.[12]

Key Steps:

-

Analysis of Stressed Samples: Analyze all control and stressed samples by HPLC, preferably with both a Photodiode Array (PDA) detector and a Mass Spectrometer (MS).

-

Method Optimization: Adjust mobile phase composition, gradient, column chemistry, and other parameters to achieve baseline separation between the parent peak and all degradant peaks.

-

Peak Purity Analysis: Use the PDA detector to assess peak purity for the main compound in all chromatograms. The spectra across the peak should be homogenous, confirming that no co-eluting impurities are present.

-

Mass Balance: The total amount of drug detected (parent + degradants) in the stressed samples should be close to 100% of the initial concentration. This demonstrates that all significant degradation products are being detected.

Visualization: Forced Degradation Study Logic

Caption: Logical Flow of a Forced Degradation Study.

Recommended Storage and Handling

Based on the principles of amine hydrochloride stability and supplier information, a conservative and scientifically sound storage protocol is essential to maintain the integrity of this compound.

-

Temperature: Store at refrigerated temperatures (2-8 °C). This minimizes the rate of any potential thermal degradation or reactions with trace impurities.[4]

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This is a critical step to prevent oxidative degradation of the amine functionality.[4]

-

Moisture: The compound is moisture-sensitive.[4] Use a tightly sealed container and handle it in a dry environment (e.g., a glove box or with minimal exposure to ambient air) to prevent hygroscopicity and potential water-mediated degradation.

-

Light: Protect from light by using an amber vial or by storing the container in a dark location. This mitigates the risk of photolytic degradation.

Conclusion

While specific, publicly available data on the solubility and stability of this compound is limited, a robust characterization can be achieved by applying fundamental principles of physical organic chemistry and adhering to established industry guidelines. This guide provides the strategic framework for researchers to empirically determine these critical parameters. By performing systematic solubility assessments across relevant solvents and conducting comprehensive forced degradation studies to develop a stability-indicating method, scientists can ensure the quality and reliability of this important chemical building block, thereby enabling its successful application in research and development programs.

References

- Vertex AI Search. (n.d.). Methylamine hydrochloride | Solubility of Things.

-

PubChem. (n.d.). But-3-yn-2-amine. Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved January 19, 2026, from [Link]

-

Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2020, July 30). 15.13: Amines as Bases. Retrieved January 19, 2026, from [Link]

-

ICH. (2003, February). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved January 19, 2026, from [Link]

-

European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved January 19, 2026, from [Link]

-

Tenger Chemical. (2024, August 6). Exploring the Structural Characteristics and Reactions of 2-Butyne and Its Derivatives in Organic Chemistry. Retrieved January 19, 2026, from [Link]

-

Workman, P. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Retrieved January 19, 2026, from [Link]

-

Academic Journals. (2011, October 23). Degradation studies of amines and alkanolamines during sour gas treatment process. Retrieved January 19, 2026, from [Link]

-

Cornish, L. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. Retrieved January 19, 2026, from [Link]

-

Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved January 19, 2026, from [Link]

-

ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. International Council for Harmonisation. Retrieved January 19, 2026, from [Link]

-

IJPPR. (2023, January 30). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. Retrieved January 19, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. labsolu.ca [labsolu.ca]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the Structural Characteristics and Reactions of 2-Butyne and Its Derivatives in Organic Chemistry [tengerchemical.com]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. database.ich.org [database.ich.org]

- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

A Technical Guide to the Fundamental Chemistry of Chiral Propargylamines

Abstract

Chiral propargylamines are a cornerstone of modern organic synthesis and medicinal chemistry. Their unique structural motif, featuring a stereocenter adjacent to an alkyne and an amine, imparts a rich reactivity profile and makes them privileged scaffolds in a vast array of biologically active compounds. This guide provides an in-depth exploration of the fundamental chemistry of chiral propargylamines, designed for researchers, scientists, and drug development professionals. We will dissect the most powerful stereoselective synthetic methodologies, explore their diverse applications as synthetic building blocks, and detail their critical role as pharmacophores, most notably as inhibitors of monoamine oxidase. The content herein is grounded in established literature, explaining the causality behind experimental choices and providing validated protocols to empower researchers in this dynamic field.

Introduction: The Significance of Chiral Propargylamines

Propargylamines are organic compounds containing an amino group attached to a propargyl group (HC≡C-CH₂-). When the carbon atom bearing the amine and the alkyne is a stereocenter, the molecule is a chiral propargylamine. This structural unit is far more than a simple synthetic curiosity; it is a versatile building block and a recurring motif in numerous pharmaceuticals and natural products.[1][2]

The power of the chiral propargylamine scaffold lies in the dual reactivity of its functional groups. The alkyne moiety can participate in a wide range of transformations, including cycloadditions (e.g., "click" chemistry), cyclizations, and metal-catalyzed couplings, allowing for rapid molecular diversification.[3][4] Simultaneously, the amine group provides a handle for functionalization and is often crucial for biological activity through interactions like hydrogen bonding and salt bridge formation within enzyme active sites.

Perhaps the most celebrated application of this scaffold is in the development of irreversible inhibitors for monoamine oxidase (MAO), enzymes critical to neurotransmitter metabolism.[5][6] Drugs like Selegiline and Rasagiline, used in the treatment of Parkinson's disease, feature a chiral propargylamine core that is essential for their mechanism of action.[6] This guide will delve into the stereoselective strategies used to construct these valuable molecules and the chemical principles that govern their utility.

Stereoselective Synthetic Methodologies

The generation of a defined stereocenter is the critical challenge in propargylamine synthesis. Over the past two decades, several powerful catalytic asymmetric methods have emerged to meet this challenge, providing access to enantiomerically pure propargylamines with high efficiency.

The Asymmetric A³ (Aldehyde-Alkyne-Amine) Coupling

The most prominent and widely used method for synthesizing chiral propargylamines is the asymmetric A³ coupling.[4][7] This one-pot, three-component reaction combines an aldehyde, a terminal alkyne, and an amine, catalyzed by a transition metal complexed with a chiral ligand.[8]

Mechanism and Catalytic Cycle: The generally accepted mechanism involves the in situ formation of an imine (from the aldehyde and amine) and a metal acetylide (from the alkyne and metal catalyst).[8] The chiral metal complex then orchestrates the enantioselective nucleophilic addition of the acetylide to the imine, generating the chiral propargylamine product and regenerating the catalyst.[8][9] Copper(I) salts are the most common catalysts, valued for their low cost and high reactivity, though gold and silver catalysts are also employed.[9][10] The choice of chiral ligand is paramount for achieving high enantioselectivity.

Caption: Generalized catalytic cycle for the copper-catalyzed Asymmetric A³ Coupling.

The success of the A³ coupling is highly dependent on the chiral ligand employed. A wide variety of ligand classes have been developed, with BOX (bis(oxazoline)) and PyBOX (bis(oxazolinyl)pyridine) ligands showing particular efficacy.[8][9]

Asymmetric Addition of Terminal Alkynes to Imines

A closely related and equally powerful strategy is the direct catalytic asymmetric addition of terminal alkynes to pre-formed imines or in situ-generated iminium ions.[11][12][13] This two-component approach offers greater control over the reaction by separating the imine formation step from the C-C bond formation.

This method is particularly useful when the corresponding aldehyde or amine is unstable under A³ coupling conditions. Catalytic systems based on copper, zinc, and palladium have been successfully developed for this transformation.[11][12][14] For instance, planar chiral palladium complexes have been shown to be highly efficient, requiring very low catalyst loadings and achieving excellent turnover numbers.[11] The choice of the activating group on the imine nitrogen (e.g., tosyl, diphenylphosphinoyl) is critical, as it influences the electrophilicity of the imine and its coordination to the metal catalyst.[12]

Comparative Performance of Chiral Ligands

The selection of the catalyst and ligand system is a critical decision in experimental design. The table below summarizes the performance of several representative chiral ligands in the copper-catalyzed asymmetric synthesis of propargylamines, highlighting the yields and enantiomeric excesses (e.e.) achieved under optimized conditions.

| Catalyst/Ligand System | Aldehyde | Amine | Alkyne | Yield (%) | e.e. (%) | Reference |

| CuBr / (R)-Quinap | Benzaldehyde | Dibenzylamine | Phenylacetylene | 95 | 96 | [15][16] |

| CuOTf / (S,S)-Ph-PyBOX | Benzaldehyde | Aniline | Phenylacetylene | 92 | 97 | [8] |

| Cu(OTf)₂ / UCD-PHIM | 4-Cl-Benzaldehyde | Morpholine | 2-Methyl-3-butyn-2-ol | 98 | 99 | [17] |

| CuCl / (R,R)-iPr-pybox-diPh | Benzaldehyde | Aniline | Phenylacetylene | 94 | 98 | [18] |

Table 1: Comparison of representative chiral ligand systems for the asymmetric synthesis of propargylamines.

Synthetic Utility and Transformations

Chiral propargylamines are not merely synthetic targets but are versatile intermediates for constructing more complex molecular architectures. The alkyne functionality is a gateway to a multitude of chemical transformations.[3][19]

-

Cyclization and Annulation Reactions: The propargylamine scaffold is an excellent precursor for the synthesis of nitrogen-containing heterocycles like pyrroles, pyridines, and oxazoles.[1][4]

-

Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, a common linker in medicinal chemistry and materials science.

-

Reduction and Oxidation: The alkyne can be selectively reduced to the corresponding chiral allylic amine or saturated amine.

-

Pauson-Khand Reaction: Intramolecular reactions with alkenes can construct complex bicyclic systems.[16]

This synthetic versatility allows researchers to rapidly build molecular complexity from a single, well-defined chiral starting material.[1]

Application in Medicinal Chemistry: A Privileged Scaffold

The propargylamine motif is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in potent, biologically active molecules.[5][6]

Mechanism of Monoamine Oxidase (MAO) Inhibition

The most prominent role of propargylamines is as mechanism-based irreversible inhibitors of monoamine oxidase (MAO-A and MAO-B).[20][] These flavin adenine dinucleotide (FAD)-containing enzymes are responsible for the oxidative deamination of neurotransmitters like dopamine and serotonin.[22] Inhibition of MAO-B is a key strategy in treating Parkinson's disease, as it increases dopamine levels in the brain.

The inhibitory mechanism proceeds via enzymatic oxidation.[20] MAO oxidizes the propargylamine inhibitor, which is structurally similar to its natural amine substrates. This oxidation generates a highly reactive allene or iminium cation intermediate.[5][23] This reactive species then covalently bonds to the N5 atom of the FAD cofactor, permanently inactivating the enzyme.[20][] This irreversible binding is the key to the long-lasting therapeutic effect of drugs like rasagiline and selegiline.[5]

Caption: Simplified pathway of mechanism-based inhibition of MAO by propargylamines.

Key Experimental Protocol: Copper-Catalyzed Asymmetric A³ Coupling

This section provides a representative, field-proven protocol for the synthesis of a chiral propargylamine using a copper(I)/PyBOX catalyst system. This protocol is designed to be self-validating, with expected outcomes and characterization checkpoints.

Objective: To synthesize (R)-1,3-diphenyl-3-(piperidin-1-yl)prop-1-yne with high enantioselectivity.

Materials:

-

Copper(I) Bromide (CuBr, 99.99%)

-

(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine ((S,S)-iPr-PyBOX)

-

Benzaldehyde (freshly distilled)

-

Piperidine (freshly distilled)

-

Phenylacetylene (freshly distilled)

-

Toluene (anhydrous)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, syringes, etc.)

Experimental Workflow:

Caption: General workflow for the synthesis and analysis of a chiral propargylamine.

Step-by-Step Procedure:

-

Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add CuBr (3.6 mg, 0.025 mmol, 5 mol%) and (S,S)-iPr-PyBOX (8.3 mg, 0.0275 mmol, 5.5 mol%). Add 2.0 mL of anhydrous toluene. Stir the mixture at room temperature for 30 minutes. Causality: Pre-forming the chiral copper complex is crucial for ensuring that the catalysis begins with the active chiral species, maximizing enantioselectivity.

-

Reagent Addition: To the catalyst solution, add piperidine (50 µL, 0.50 mmol, 1.0 equiv). Stir for 5 minutes. Subsequently, add benzaldehyde (51 µL, 0.50 mmol, 1.0 equiv) followed by phenylacetylene (66 µL, 0.60 mmol, 1.2 equiv) via syringe. Causality: Adding the amine first allows it to coordinate, followed by the aldehyde to begin iminium formation. A slight excess of the alkyne ensures complete consumption of the limiting electrophile.

-

Reaction: Stir the reaction mixture vigorously at room temperature (approx. 25 °C) for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding 5 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 98:2 to 95:5). Expected Outcome: The desired propargylamine as a pale yellow oil. Typical yield: 85-95%.

-

Characterization and Analysis:

-

Confirm the structure using ¹H and ¹³C NMR spectroscopy.

-

Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) analysis. Expected Outcome: >95% e.e.

-

Conclusion and Future Outlook

The fundamental chemistry of chiral propargylamines is a rich and evolving field. Methodologies like the asymmetric A³ coupling and alkyne addition to imines have revolutionized access to these compounds, transforming them from synthetic challenges into readily accessible building blocks. Their established importance in medicinal chemistry, particularly as MAO inhibitors, continues to inspire the development of new therapeutics for neurological disorders and beyond. Future efforts will likely focus on expanding the substrate scope of current methods, developing more sustainable catalytic systems (e.g., using earth-abundant metals and solvent-free conditions), and applying these chiral synthons to increasingly complex molecular targets.[6][10] The inherent versatility of the propargylamine scaffold ensures its enduring relevance in the landscape of modern organic and medicinal chemistry.

References

- Albreht, A., et al. (2018).

- Breit, B., et al. (2019). Direct Enantioselective Addition of Alkynes to Imines by a Highly Efficient Palladacycle Catalyst.

- Contreras, J. M., et al. (2025). New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. ACS Omega.

- Edmondson, D. E., & Binda, C. (2018). Monoamine oxidases (MAOs): Structures, functions, and inhibitors. Subcellular Biochemistry.